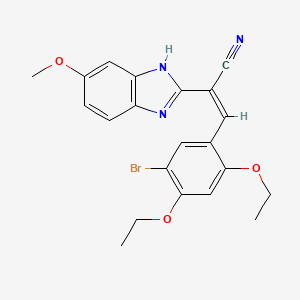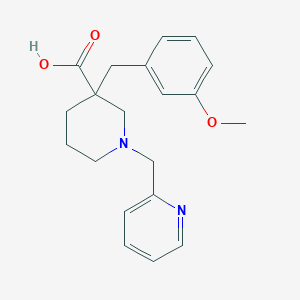
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BDEB, is a novel small molecule that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the activity of Akt, a kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, including the investigation of its potential applications in other fields, such as immunology and infectious disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile and to identify its molecular targets. Finally, the development of more efficient synthesis methods and analogs of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile may lead to the discovery of even more potent and selective compounds.
合成方法
The synthesis of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the condensation of 5-methoxy-1H-benzimidazole-2-carboxaldehyde with 3-(5-bromo-2,4-diethoxyphenyl)acrylonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. This synthesis method has been optimized to yield high purity and high yield of 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile.
科学研究应用
3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral therapy. In cancer research, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antiviral therapy, 3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the replication of human cytomegalovirus, a common viral pathogen that causes severe disease in immunocompromised individuals.
属性
IUPAC Name |
(Z)-3-(5-bromo-2,4-diethoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-4-27-19-11-20(28-5-2)16(22)9-13(19)8-14(12-23)21-24-17-7-6-15(26-3)10-18(17)25-21/h6-11H,4-5H2,1-3H3,(H,24,25)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETZVNKXHPOBLL-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-bromo-2,4-diethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)
![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)
![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)
![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)

![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)